Cas no 1805648-70-7 (3-Chloro-2-methoxy-4-nitropyridine)

3-Chloro-2-methoxy-4-nitropyridine 化学的及び物理的性質
名前と識別子
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- 3-CHLORO-2-METHOXY-4-NITROPYRIDINE
- G75385
- 1805648-70-7
- 3-Chloro-2-methoxy-4-nitropyridine
-
- インチ: 1S/C6H5ClN2O3/c1-12-6-5(7)4(9(10)11)2-3-8-6/h2-3H,1H3
- InChIKey: MUPXCASLDHKDMW-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=NC=CC=1[N+](=O)[O-])OC
計算された属性
- せいみつぶんしりょう: 187.9988697g/mol
- どういたいしつりょう: 187.9988697g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 67.9
3-Chloro-2-methoxy-4-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022006470-250mg |
3-Chloro-2-methoxy-4-nitropyridine |
1805648-70-7 | 97% | 250mg |
$666.40 | 2022-04-01 | |
Alichem | A022006470-500mg |
3-Chloro-2-methoxy-4-nitropyridine |
1805648-70-7 | 97% | 500mg |
$950.60 | 2022-04-01 | |
Alichem | A022006470-1g |
3-Chloro-2-methoxy-4-nitropyridine |
1805648-70-7 | 97% | 1g |
$1,696.80 | 2022-04-01 | |
Chemenu | CM362555-1g |
3-chloro-2-methoxy-4-nitropyridine |
1805648-70-7 | 95%+ | 1g |
$1470 | 2022-06-12 |
3-Chloro-2-methoxy-4-nitropyridine 関連文献
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
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10. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
3-Chloro-2-methoxy-4-nitropyridineに関する追加情報
Introduction to 3-Chloro-2-methoxy-4-nitropyridine (CAS No. 1805648-70-7)
3-Chloro-2-methoxy-4-nitropyridine, identified by its Chemical Abstracts Service (CAS) number 1805648-70-7, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine family, a class of nitrogen-containing aromatic heterocycles that are widely recognized for their broad spectrum of biological activities and industrial applications.
The structural framework of 3-Chloro-2-methoxy-4-nitropyridine consists of a pyridine ring substituted with a chlorine atom at the 3-position, a methoxy group at the 2-position, and a nitro group at the 4-position. This specific arrangement of functional groups imparts unique reactivity and makes it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of electron-withdrawing and electron-donating groups on the pyridine ring enhances its interaction with biological targets, making it an attractive scaffold for drug discovery efforts.
In recent years, 3-Chloro-2-methoxy-4-nitropyridine has been extensively studied for its potential applications in medicinal chemistry. Researchers have leveraged its structural features to develop novel compounds with therapeutic properties. One notable area of interest is its role in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The nitro and chloro substituents provide excellent handles for further functionalization, enabling the construction of complex molecular architectures through various chemical transformations.
Moreover, the methoxy group at the 2-position contributes to the compound's solubility and metabolic stability, making it an ideal candidate for further derivatization into bioactive molecules. Recent studies have demonstrated its utility in generating scaffolds for antiviral and antibacterial agents. The ability to modify this compound at multiple positions allows chemists to fine-tune its pharmacokinetic and pharmacodynamic profiles, thereby enhancing its therapeutic efficacy.
The pharmaceutical industry has shown particular interest in 3-Chloro-2-methoxy-4-nitropyridine due to its potential as a building block for next-generation drugs. Its incorporation into lead compounds has led to promising results in preclinical trials, particularly in targeting enzymes involved in metabolic disorders. The nitro group, in particular, has been exploited for its ability to undergo reduction to an amine, which can be further functionalized into more complex structures.
From a synthetic chemistry perspective, 3-Chloro-2-methoxy-4-nitropyridine offers a rich platform for exploring new reaction pathways and methodologies. Its reactivity allows for diverse transformations, including nucleophilic aromatic substitution, metal-catalyzed coupling reactions, and palladium-mediated cross-coupling processes. These reactions are pivotal in constructing biaryl systems, which are prevalent in many bioactive molecules.
Recent advancements in computational chemistry have also highlighted the importance of 3-Chloro-2-methoxy-4-nitropyridine as a key intermediate in designing drugs with optimized properties. Molecular modeling studies have revealed that modifications at the 3-chloro and 4-nitro positions can significantly influence binding affinity to biological targets. This knowledge has guided medicinal chemists in developing more potent and selective inhibitors.
The agrochemical sector has not been left behind in exploring the potential of 3-Chloro-2-methoxy-4-nitropyridine. Its derivatives have been investigated as intermediates for pesticides and herbicides due to their ability to interact with biological pathways in pests while maintaining low toxicity to non-target organisms. This dual functionality makes it an attractive candidate for developing environmentally friendly agrochemicals.
In conclusion, 3-Chloro-2-methoxy-4-nitropyridine (CAS No. 1805648-70-7) is a multifaceted compound with significant implications across pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features and reactivity make it a valuable tool for researchers aiming to develop novel bioactive molecules. As our understanding of its properties continues to evolve, so too will its applications in addressing global challenges in health and agriculture.
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